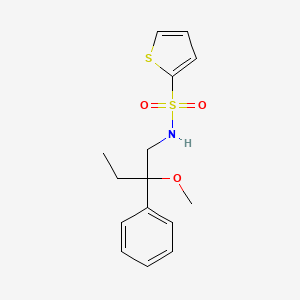![molecular formula C8H16O2 B2848887 [1-(Hydroxymethyl)-3,3-dimethylcyclobutyl]methanol CAS No. 2247107-61-3](/img/structure/B2848887.png)
[1-(Hydroxymethyl)-3,3-dimethylcyclobutyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(Hydroxymethyl)-3,3-dimethylcyclobutyl]methanol: is a chemical compound with the molecular formula C8H16O2. It is characterized by a cyclobutane ring, which is a four-membered carbon ring. Two of the carbon atoms in the ring are substituted with methyl groups (CH3), and the other two carbon atoms are substituted with hydroxymethyl groups (CH2OH) . This compound is a powder at room temperature and has a molecular weight of 144.21 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Hydroxymethyl)-3,3-dimethylcyclobutyl]methanol typically involves the reaction of cyclobutane derivatives with formaldehyde under basic conditions. The hydroxymethyl groups are introduced through a hydroxymethylation reaction, which involves the addition of formaldehyde to the cyclobutane ring .
Industrial Production Methods: it is likely that similar synthetic routes involving hydroxymethylation reactions are employed on a larger scale, with optimization for yield and purity .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: [1-(Hydroxymethyl)-3,3-dimethylcyclobutyl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: It can undergo substitution reactions where the hydroxymethyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclobutane derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Lignin Acidolysis: The γ-hydroxymethyl group in [1-(Hydroxymethyl)-3,3-dimethylcyclobutyl]methanol affects the mechanism of bond cleavage in lignin breakdown and valorization.
Biomass Conversion: Derivatives of this compound, such as 5-Hydroxymethylfurfural (HMF), are key platform chemicals for converting plant biomass into valuable chemicals.
Biology and Medicine:
Methanol as a Fixative: Methanol, related to this compound through its functional group, is used as a fixative in biological studies, emphasizing its role in preserving biological specimens.
Industry:
Mecanismo De Acción
Comparación Con Compuestos Similares
Methanol (CH3OH): A simple alcohol used as a solvent and in chemical synthesis.
5-Hydroxymethylfurfural (HMF): A derivative related to the chemical functionality of [1-(Hydroxymethyl)-3,3-dimethylcyclobutyl]methanol, used in biomass conversion.
Uniqueness:
Propiedades
IUPAC Name |
[1-(hydroxymethyl)-3,3-dimethylcyclobutyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-7(2)3-8(4-7,5-9)6-10/h9-10H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQDKICWIYBCXTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)(CO)CO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-chlorophenyl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]acetamide](/img/structure/B2848810.png)


![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-fluorobenzamide](/img/structure/B2848813.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-(phenylmethylene)-4-piperidinecarbohydrazide](/img/structure/B2848814.png)
![(2Z)-2-[(4-chloro-2-fluorophenyl)imino]-7-hydroxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2848817.png)
![[(2R)-oxetan-2-yl]methanamine](/img/structure/B2848818.png)


![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2,4,5-trifluorophenyl)acetamide](/img/structure/B2848824.png)

![1-[1-(6-cyclopropylpyrimidin-4-yl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole](/img/structure/B2848827.png)
